(S,S)-J-113397

Description

Propriétés

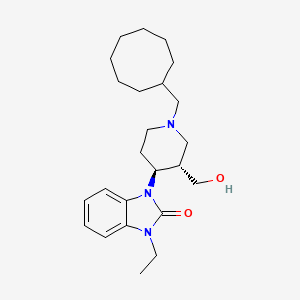

Formule moléculaire |

C24H37N3O2 |

|---|---|

Poids moléculaire |

399.6 g/mol |

Nom IUPAC |

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |

InChI |

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m1/s1 |

Clé InChI |

MBGVUMXBUGIIBQ-RTWAWAEBSA-N |

SMILES isomérique |

CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCN(C[C@@H]3CO)CC4CCCCCCC4 |

SMILES canonique |

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S,S)-J-113397

(S,S)-J-113397 is a seminal compound in the study of the nociceptin (B549756)/orphanin FQ (N/OFQ) system. As the first potent and selective, non-peptidyl antagonist for the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1), it has become an invaluable tool for elucidating the physiological and pathological roles of N/OFQ.[1][2][3][4] This guide details its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism: Competitive Antagonism

The fundamental mechanism of action for this compound is competitive antagonism at the NOP receptor.[2][5] It binds reversibly to the same orthosteric binding site as the endogenous ligand, N/OFQ. By occupying the receptor, J-113397 blocks N/OFQ from binding and initiating a biological response. Crucially, J-113397 itself does not possess intrinsic activity; it does not activate the receptor's downstream signaling pathways.[2][6] This has been formally demonstrated through Schild plot analysis in functional assays, which confirmed its competitive nature.[2]

Caption: Competitive antagonism at the NOP receptor by this compound.

Quantitative Data Summary

The pharmacological profile of this compound is defined by its high binding affinity for the NOP receptor and its remarkable selectivity over classical opioid receptors (μ, δ, and κ).

Table 1: Binding Affinity of this compound for the NOP Receptor

| Parameter | Receptor Origin | System | Value (nM) | Reference |

| Ki | Cloned Human NOP | CHO Cells | 1.8 | [2][5][6] |

| Ki | Mouse NOP | Mouse Brain | 1.1 | [2][5] |

| IC50 | Cloned Human NOP | CHO Cells | 2.3 | [3][5] |

| IC50 | Mouse NOP | Mouse Brain | 7.6 | [5] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor Type | Ki (nM) | Selectivity Ratio (Ki Opioid / Ki NOP) | Reference |

| Human NOP (ORL1) | 1.8 | - | [2] |

| Human μ (mu) | 1000 | ~556-fold | [2] |

| Human δ (delta) | >10,000 | >5556-fold | [2] |

| Human κ (kappa) | 640 | ~356-fold | [2] |

Table 3: Functional Antagonist Potency of this compound

| Assay | System | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | CHO-NOP Cells | IC50 | 5.3 nM | [2][6] |

| cAMP Accumulation | CHO-hNOP Cells | IC50 | 26 nM | [3] |

| cAMP Accumulation | CHO-hNOP Cells | pA₂ | 7.52 | [7] |

| Mouse Colon Contraction | Isolated Tissue | pA₂ | 8.07 | [7] |

| Mouse Vas Deferens | Isolated Tissue | pA₂ | 7.85 | [7] |

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[8][9] Upon activation by an agonist like N/OFQ, the G protein dissociates, leading to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[10]

This compound, by blocking the initial binding of N/OFQ, prevents this entire signaling cascade from occurring.

Caption: NOP receptor signaling and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound relies on a series of standardized in vitro assays.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[5] Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

-

Assay Incubation: Membranes are incubated in a buffer containing a fixed concentration of a radiolabeled NOP ligand (e.g., [¹²⁵I]Tyr¹⁴nociceptin) and varying concentrations of the unlabeled competitor, this compound.[3]

-

Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of J-113397 that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.[2][4]

Methodology:

-

Membrane Preparation: As with the binding assay, membranes from CHO-hNOP cells are used.

-

Assay Incubation: Membranes are incubated in an assay buffer containing GDP (to maintain G proteins in an inactive state), a fixed concentration of N/OFQ (the agonist), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.[6]

-

Reaction: N/OFQ binding to the NOP receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. This compound competes with N/OFQ, thus inhibiting this exchange.

-

Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by rapid filtration. The radioactivity on the filters is then quantified.

-

Data Analysis: The ability of this compound to inhibit the N/OFQ-stimulated increase in [³⁵S]GTPγS binding is measured, and an IC₅₀ value is determined to quantify its functional potency.

General Experimental Workflow

The evaluation of a novel receptor antagonist like this compound follows a logical progression from initial binding studies to functional characterization and in vivo validation.

Caption: Standard experimental workflow for NOP receptor antagonist evaluation.

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 10. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Technical Guide to Nociceptin Receptor Binding Affinity and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional antagonism of (S,S)-J-113397 at the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor. This compound is a pioneering non-peptidyl antagonist that has been instrumental in characterizing the physiological and pathological roles of the N/OFQ system.[1][2] It demonstrates high affinity and selectivity for the ORL1 receptor over classical opioid receptors.[2][3] This document collates quantitative data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

The affinity of this compound for the ORL1 receptor and its selectivity over other opioid receptors have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional activity (IC50) values.

| Parameter | Receptor | Species | Cell Line/Tissue | Value (nM) |

| Ki | ORL1 | Human | CHO Cells | 1.8 |

| Ki | ORL1 | Mouse | Mouse Brain | 1.1 |

| IC50 | ORL1 | Human | CHO Cells | 2.3 |

| IC50 | ORL1 | Mouse | Mouse Brain | 7.6 |

| IC50 | ORL1 | Human | CHO-ORL1 Cells | 5.3 |

| Table 1: Binding Affinity and Functional Potency of this compound for the ORL1 Receptor.[3][4][5] |

| Receptor | Ki (nM) | Selectivity (fold) over ORL1 |

| ORL1 | 1.8 | - |

| Mu (μ) | 1000 | 556 |

| Delta (δ) | >10,000 | >5556 |

| Kappa (κ) | 640 | 356 |

| Table 2: Selectivity Profile of this compound at Human Opioid Receptors.[2][3] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the ORL1 receptor.[3] The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, N/OFQ, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks N/OFQ from binding to the ORL1 receptor, thereby preventing this signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound are provided below.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).[4] The cells are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ORL1 ligand (e.g., [³H]nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of unlabeled this compound.[6][7][8]

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[6]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor. As this compound is an antagonist, this assay determines its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS.[4]

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes are prepared from CHO-hORL1 cells.[4]

-

Binding Reaction: The assay is typically conducted in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the agonist (nociceptin/orphanin FQ), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.[2][4]

-

Incubation: The plates are incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits of the activated G proteins.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of [³⁵S]GTPγS bound to the G proteins retained on the filter is quantified using a scintillation counter.[4]

-

Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding. An IC50 value for this inhibition is calculated. For further characterization of competitive antagonism, Schild plot analysis can be performed.[3][4]

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the functional antagonism of this compound by measuring its ability to block the N/OFQ-induced inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Whole CHO-hORL1 cells are used.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of N/OFQ.[2][7]

-

Lysis and Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).

-

Data Analysis: The ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.[8]

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Comprehensive Profile of its Selectivity for the ORL1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

(S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, has become an indispensable tool in the field of pharmacology. Its high affinity and remarkable selectivity for the ORL1 receptor over the classical opioid receptors (mu, delta, and kappa) have enabled significant advancements in understanding the physiological and pathophysiological roles of the N/OFQ system. This technical guide provides a comprehensive overview of the ORL1 receptor selectivity profile of this compound, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The discovery of the ORL1 receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), unveiled a novel signaling system with structural homology to the classical opioid system but with distinct pharmacological and physiological functions.[1][2] The N/OFQ-ORL1 system is implicated in a wide array of physiological processes, including pain modulation, mood, anxiety, and reward.[3][4] this compound was the first non-peptide molecule identified to exhibit high-affinity and selective antagonism at the ORL1 receptor, providing a crucial chemical probe to investigate this system.[5][6] This guide serves as a technical resource for professionals in drug development and neuroscience research, offering a detailed examination of the selectivity and pharmacological characterization of this compound.

Quantitative Selectivity Profile

The hallmark of this compound is its exceptional selectivity for the ORL1 receptor. This is quantitatively demonstrated through in vitro binding and functional assays, which reveal a significantly higher affinity and potency at the ORL1 receptor compared to the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. The inhibition constant (Ki) is inversely proportional to the affinity. The data presented in Table 1 clearly illustrates the high affinity of this compound for the human ORL1 receptor and its substantially lower affinity for the classical opioid receptors.

| Receptor | Species | Ki (nM) | Selectivity Fold (vs. ORL1) | Reference(s) |

| ORL1 | Human | 1.8 | - | [5][7] |

| Mu (μ) | Human | 1000 | 556 | [5][7] |

| Delta (δ) | Human | >10,000 | >5556 | [5][7] |

| Kappa (κ) | Human | 640 | 356 | [5][7] |

| Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors. |

Functional Activity (IC50)

Functional assays measure the biological effect of a ligand. For an antagonist like this compound, its potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Table 2 summarizes the functional potency of this compound in various assays.

| Assay | Cell Line/Tissue | Agonist | IC50 (nM) | Reference(s) |

| [³⁵S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | 5.3 | [5][7] |

| [¹²⁵I][Tyr¹⁴]nociceptin Binding | CHO-ORL1 cells | - | 2.3 | [8] |

| cAMP Accumulation | CHO-ORL1 cells | Forskolin/Nociceptin | 26 | [8] |

| [³⁵S]GTPγS Binding | Mouse Brain | Nociceptin/Orphanin FQ | 7.6 | [9] |

| Table 2: In Vitro Functional Activity of this compound. |

Experimental Protocols

The quantitative data presented above were generated using well-established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to characterize the ORL1 receptor selectivity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the ORL1, mu, delta, and kappa opioid receptors.

Materials:

-

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1, mu, delta, or kappa opioid receptors.[1]

-

Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-nociceptin for ORL1).[1]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the respective receptor.

-

Filtration System: Glass fiber filters and a cell harvester.[10]

Procedure:

-

Incubation: Receptor membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer to allow binding to reach equilibrium.[10]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10]

-

Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[10]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to a receptor. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Antagonists, such as this compound, inhibit this agonist-stimulated binding.[11][12]

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the ORL1 receptor.

Materials:

-

Membrane Preparations: Membranes from cells expressing the ORL1 receptor (e.g., CHO-ORL1).[5]

-

Radioligand: [³⁵S]GTPγS.[13]

-

Agonist: Nociceptin/Orphanin FQ.[5]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.[14]

-

Filtration System: Glass fiber filters and a cell harvester.[15]

Procedure:

-

Pre-incubation: Membranes are often pre-incubated with the antagonist, this compound, before the addition of the agonist.

-

Stimulation: The agonist (N/OFQ) is added to stimulate the receptor, initiating the G protein activation cycle.

-

[³⁵S]GTPγS Binding: [³⁵S]GTPγS is added to the reaction, which then binds to the activated Gα subunits.

-

Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate bound from free [³⁵S]GTPγS.[15]

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.

ORL1 Receptor Signaling Pathway

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[16] Upon activation by an agonist like N/OFQ, the receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks the binding of N/OFQ, thereby preventing the initiation of this signaling cascade.

The primary signaling pathway involves:

-

G Protein Activation: N/OFQ binding to the ORL1 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.[17]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2]

-

MAPK Pathway Activation: The ORL1 receptor can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating various cellular processes.[18]

Conclusion

This compound is a highly potent and selective antagonist of the ORL1 receptor, demonstrating a significantly greater affinity for this receptor over the classical mu, delta, and kappa opioid receptors. This remarkable selectivity, established through rigorous in vitro binding and functional assays, solidifies its role as a critical pharmacological tool for investigating the diverse functions of the N/OFQ-ORL1 system. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration into the therapeutic potential of targeting the ORL1 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of opioid receptor-like (ORL1) peptide-stimulated [35S]GTP gamma S binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay in Summary_ki [bdb99.ucsd.edu]

- 16. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 17. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Comprehensive Pharmacological Profile

(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the N/OFQ system.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding characteristics, mechanism of action, in vitro and in vivo functional activities, and the experimental protocols used for its characterization.

Core Pharmacological Properties

This compound, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, was the first small molecule identified as a highly selective antagonist for the ORL-1 receptor.[2][3] It is the (S,S)-enantiomer of the racemic mixture J-113397 that exhibits this high-affinity binding.

Mechanism of Action

The primary mechanism of action of this compound is competitive antagonism at the ORL-1 receptor.[1][4][5] It binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation.[1] Functional assays have confirmed that this compound acts as a pure antagonist, demonstrating no intrinsic agonist activity.[1][5]

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1][6] Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[1][7] this compound blocks these downstream signaling events by preventing the initial receptor activation by N/OFQ.[1]

ORL-1 Receptor Signaling and Antagonism by this compound.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor | Preparation | Radioligand | Value (Ki) | Reference |

| This compound | Human ORL-1 | CHO cell membranes | [³H]Nociceptin | 1.8 nM | [4] |

| This compound | Mouse ORL-1 | Mouse brain membranes | [³H]Nociceptin | 1.1 nM | [4] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Receptor | Cell Line/Tissue | Agonist | Value (IC50) | Reference |

| [³⁵S]GTPγS Binding | Human ORL-1 | CHO cells | N/OFQ | 5.3 nM | [4] |

| [³⁵S]GTPγS Binding | Mouse ORL-1 | Mouse brain | N/OFQ | 7.6 nM | [5] |

| cAMP Accumulation | Human ORL-1 | CHO cells | Forskolin-stimulated | 26 nM | [6] |

| Nociceptin-induced Inhibition of cAMP | Human ORL-1 | CHO cells | Nociceptin | pA2 = 7.52 | [8] |

| Nociceptin-induced Contraction | Mouse Colon | Nociceptin | pA2 = 8.07 | [8] | |

| Nociceptin-induced Inhibition | Mouse Vas Deferens | Nociceptin | pA2 = 7.85 | [8] |

Table 3: Selectivity Profile of this compound for Human Opioid Receptors

| Receptor | Binding Affinity (Ki) | Selectivity (fold vs. ORL-1) | Reference |

| ORL-1 | 1.8 nM | - | [4] |

| μ-opioid | 1000 nM | ~556 | [4] |

| δ-opioid | >10,000 nM | >5556 | [4] |

| κ-opioid | 640 nM | ~356 | [4] |

In Vivo Pharmacological Effects

In vivo studies have demonstrated the ability of this compound to antagonize the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits the hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[4] Furthermore, this compound has been shown to prevent the development of tolerance to morphine, suggesting a role for the N/OFQ system in opioid tolerance.[2][9] Studies in rodent models of Parkinson's disease have also indicated that this compound can attenuate parkinsonian-like symptoms, and its effects are additive with L-DOPA.[10][11]

Detailed Experimental Protocols

The characterization of this compound has relied on a variety of well-established in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for the ORL-1 receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-hORL1) are cultured and harvested.[12]

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[12]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[12]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]Nociceptin or [¹²⁵I]Tyr¹⁴-nociceptin), and varying concentrations of unlabeled this compound.[1][8]

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[1]

3. Separation of Bound and Unbound Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[13]

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G protein activation.

1. Membrane Preparation:

-

Membranes from CHO-hORL1 cells are prepared as described for the radioligand binding assay.[12]

2. Binding Reaction:

-

The assay is conducted in a buffer containing GDP, which maintains the G proteins in an inactive state.[13]

-

The membranes are incubated with a fixed concentration of an agonist (N/OFQ) and varying concentrations of this compound.[14]

-

The binding reaction is initiated by the addition of [³⁵S]GTPγS.[14]

-

The plate is incubated at 30°C for 60 minutes.[14]

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters.[14]

-

The filters are washed with ice-cold buffer.[14]

-

The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.[14]

4. Data Analysis:

-

The antagonistic effect of this compound is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.[12]

-

The IC50 value for the inhibition is calculated.

-

For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of this compound to determine the pA2 value, which provides a measure of the antagonist's potency and confirms competitive antagonism.[4][12]

Workflow for [³⁵S]GTPγS Binding Assay.

In Vivo Mouse Tail-Flick Test

This behavioral assay is used to assess the in vivo antagonist activity of this compound against N/OFQ-induced hyperalgesia.

1. Animals:

-

Male mice are used for this test.[4]

2. Drug Administration:

-

This compound is administered subcutaneously (s.c.) at various doses.[4]

-

N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.[4]

3. Behavioral Assessment:

-

The tail-flick test is used to measure the nociceptive threshold. A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away from the heat is recorded.

-

A baseline tail-flick latency is measured before drug administration.

-

Following drug administration, the tail-flick latency is measured at specific time points to assess the effect of the compounds.

4. Data Analysis:

-

The data are analyzed to determine if this compound can dose-dependently inhibit the hyperalgesic effect of N/OFQ, which is observed as a decrease in the tail-flick latency.[4]

Conclusion

This compound is a highly potent and selective competitive antagonist of the ORL-1 receptor. Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an essential tool for investigating the physiological and pathological roles of the N/OFQ-ORL-1 system. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration of this important signaling pathway and the development of novel therapeutics targeting the ORL-1 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. J-113,397 - Wikipedia [en.wikipedia.org]

- 3. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Structure-Activity Relationship of (S,S)-J-113397: A Technical Guide for NOP Receptor Antagonists

(S,S)-J-113397 , with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a seminal molecule in the study of the nociceptin/orphanin FQ (N/OFQ) system. As the first potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, it has been instrumental in delineating the physiological and pathophysiological roles of this system.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Structure and Pharmacological Profile

This compound is a high-affinity, selective, and competitive antagonist of the NOP receptor.[1][3] It exhibits nanomolar affinity for the human and mouse NOP receptors and displays significant selectivity over the classical opioid receptors (μ, δ, and κ).[1] Functional assays have consistently demonstrated its ability to inhibit N/OFQ-stimulated G-protein coupling and downstream signaling pathways with no intrinsic agonist activity.[1][3]

Structure-Activity Relationship (SAR) Studies

The development of analogs of J-113397 has been crucial in understanding the molecular determinants of its interaction with the NOP receptor. SAR studies have primarily focused on modifications of the piperidine (B6355638) ring and the benzimidazolone moiety. A key investigation into simplified analogs of J-113397 explored the importance of stereochemistry and the nature of substituents at the 3-position of the piperidine nucleus and on the nitrogen atom of the benzimidazolone ring.

Key Structural Modifications and Their Impact on Activity

A significant advancement in the SAR of J-113397 was the development of Trap-101 , an achiral analog. This compound, which features a simplified structure, was found to possess a pharmacological profile remarkably similar to that of the parent compound, J-113397.[4] This finding highlighted that the complex stereochemistry of J-113397 was not an absolute requirement for high-affinity NOP receptor antagonism.

The following tables summarize the quantitative data on the binding affinity and functional antagonism of J-113397 and its key analogs.

Table 1: NOP Receptor Binding Affinity of J-113397 and Analogs

| Compound | Modification | Cell Line/Tissue | Ki (nM) |

| This compound | - | CHO cells (human NOP) | 1.8[1] |

| Mouse Brain | 1.1[1] | ||

| Trap-101 | Achiral analog | Not explicitly stated, but described as having a similar pharmacological profile to J-113397. | - |

Table 2: Functional Antagonist Activity of J-113397

| Compound | Assay | Cell Line/Tissue | IC50 (nM) / pA2 |

| This compound | [35S]GTPγS Binding | CHO cells (human NOP) | 5.3[1] |

| cAMP Formation | CHO cells (human NOP) | 7.52 (pA2)[3] | |

| Mouse Colon Contraction | Mouse Colon | 8.07 (pA2)[3] | |

| Electrically Stimulated | Mouse Vas Deferens | 7.85 (pA2)[3] | |

| Electrically Stimulated | Guinea Pig Ileum | 7.75 (pA2)[3] | |

| Electrically Stimulated | Rat Vas Deferens | 7.77 (pA2)[3] |

Table 3: Opioid Receptor Selectivity of J-113397

| Receptor | Ki (nM) | Fold Selectivity (vs. human NOP) |

| μ (mu) | 1000[1] | ~556 |

| δ (delta) | >10,000[1] | >5556 |

| κ (kappa) | 640[1] | ~356 |

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

-

Assay Components: The assay mixture includes the cell membranes, a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated G protein activation.

Methodology:

-

Membrane and Reagent Preparation: Membranes from cells expressing the NOP receptor are used. The assay buffer contains GDP to maintain G proteins in an inactive state.

-

Assay Setup: The membranes are incubated with a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of the antagonist test compound.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the activated G proteins.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 or pA2 value of the antagonist.

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Whole cells expressing the NOP receptor are utilized.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist test compound.

-

Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.

-

Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit.

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's mechanism and evaluation, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Caption: NOP Receptor Signaling Pathway.

References

- 1. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new synthetic approach to 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one(J-113397), the first non-peptide ORL-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Technical Overview of its In Vivo Profile and Methodologies for Biodistribution Analysis

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative in vivo biodistribution data for (S,S)-J-113397 is not publicly available. This guide provides a comprehensive overview of its known pharmacology and mechanism of action, alongside detailed, generalized experimental protocols for conducting biodistribution studies relevant to this class of molecule.

Executive Summary

This compound is a potent, highly selective, non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] It has been a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[2] While its efficacy has been demonstrated in various preclinical in vivo models, particularly in the domains of pain and neurodegenerative diseases, detailed tissue distribution and pharmacokinetic data are not extensively published.[2][3] This document serves as a technical guide, summarizing the known pharmacology of this compound and providing standardized methodologies for researchers aiming to investigate its in vivo biodistribution.

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor.[2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4] this compound competitively binds to the NOP receptor, thereby blocking the binding of N/OFQ and preventing the subsequent intracellular signaling events.[2][5] This antagonistic action has been shown to reverse the effects of N/OFQ in various assays, such as N/OFQ-stimulated [³⁵S]GTPγS binding.[2]

Receptor Binding Affinity

This compound exhibits high affinity for the human and mouse NOP receptors, with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), underscoring its high selectivity.[2]

| Receptor | Species | Kᵢ (nM) |

| NOP (ORL-1) | Human | 1.8 |

| NOP (ORL-1) | Mouse | 1.1 |

| μ-opioid | Human | 1000 |

| δ-opioid | Human | >10,000 |

| κ-opioid | Human | 640 |

| Table 1: In vitro receptor binding affinities of this compound. Data compiled from publicly available pharmacological studies.[2] |

Signaling Pathway

The mechanism of action of this compound is centered on its blockade of the NOP receptor signaling pathway. The following diagram illustrates this process.

References

- 1. J-113,397 - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-J-113397: A Technical Guide on Rodent Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: (S,S)-J-113397 is a cornerstone pharmacological tool, recognized as a potent and selective antagonist for the nociceptin/orphanin FQ (N/OFQ) or opioid receptor-like 1 (ORL1) receptor. Its application in rodent models has been pivotal in elucidating the multifaceted roles of the N/OFQ system. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed quantitative data regarding its pharmacokinetics and metabolism in rodents. This guide synthesizes the available information on its experimental use in these species and provides standardized protocols, while also transparently addressing the existing data gaps.

Pharmacokinetics

Comprehensive pharmacokinetic studies detailing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability for this compound in rodent species have not been identified in the peer-reviewed public domain. The majority of published research has concentrated on the pharmacodynamic outcomes of its administration.

Quantitative Pharmacokinetic Data

A table summarizing the quantitative pharmacokinetic parameters cannot be provided due to the absence of this data in the available literature.

Metabolism

Information regarding the biotransformation of this compound in rodents is not currently available in the public scientific literature. The metabolic pathways, resultant metabolites, and the specific enzymes involved in its breakdown have not been described.

Experimental Protocols

Methodologies for the preparation and administration of this compound for in vivo rodent studies have been established, focusing on ensuring solubility and appropriate delivery for pharmacological assessment.

Formulation and Administration for In Vivo Studies

Given its likely poor aqueous solubility, this compound is typically formulated in a co-solvent vehicle for parenteral administration.

-

Vehicle Preparation : A commonly utilized vehicle for subcutaneous (s.c.) injection is a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[1]

-

Compound Dissolution : The protocol involves initially dissolving the powdered this compound in DMSO. Subsequently, PEG300 and Tween 80 are added, and the solution is mixed thoroughly until it becomes clear. Finally, sterile saline is added to achieve the desired final concentration.[1]

-

Route of Administration : The subcutaneous route has been effectively used for administering the compound to both mice and rats in various in vivo experiments.[1][2]

In Vivo Pharmacological Assessment Protocols

This compound has been characterized in several well-established rodent behavioral models.

-

Nociception Assessment (Tail-Flick Test in Mice) : This model assesses the analgesic or hyperalgesic effects of compounds.

-

Methodology : A radiant heat source is applied to the mouse's tail, and the latency to a tail-flick response is recorded. To test the antagonist properties of J-113397, it is administered subcutaneously prior to an intracerebroventricular (i.c.v.) injection of N/OFQ. An attenuation of N/OFQ-induced hyperalgesia (a shortened tail-flick latency) would demonstrate the antagonistic activity of J-113397.[2]

-

-

Parkinsonism Model (Bar Test in Rats) : This test evaluates akinesia, a key motor deficit in models of Parkinson's disease.

-

Methodology : Rats are positioned with their forelimbs on a raised horizontal bar, and the duration they maintain this posture is measured. In 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's disease, J-113397 has been administered to assess its potential to ameliorate akinetic symptoms.[3]

-

-

Neurochemical Analysis (In Vivo Microdialysis in Rats) : This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Methodology : A microdialysis probe is stereotaxically implanted into a target brain region, such as the substantia nigra reticulata. The probe is perfused with artificial cerebrospinal fluid, and the collected dialysate is analyzed via high-performance liquid chromatography (HPLC) to quantify neurotransmitters like GABA and glutamate. This method has been employed to probe the neurochemical underpinnings of J-113397's effects in the parkinsonian rat brain.[3]

-

Visualizations

Signaling Pathway of this compound

The mechanism of action of this compound involves the direct competitive blockade of the ORL1 receptor, thereby preventing the intracellular signaling cascade initiated by the endogenous ligand N/OFQ.

Caption: Antagonism of the ORL1 receptor by this compound.

General Experimental Workflow

A generalized workflow for conducting in vivo pharmacological studies with this compound in rodents is depicted below.

Caption: A typical workflow for in vivo studies of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of (S,S)-J-113397

A Potent and Selective Nociceptin/Orphanin FQ Receptor Antagonist

December 15, 2025

Abstract

(S,S)-J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a seminal discovery in the field of opioid research.[1][2] It was the first potent and highly selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the quantitative pharmacology, experimental methodologies, and the signaling pathways modulated by this pivotal research compound.

Discovery and History

The quest for a selective antagonist for the NOP receptor was a significant challenge in pharmacology, hindering the elucidation of the physiological roles of the N/OFQ system.[4][5] In the late 1990s, researchers at Banyu Pharmaceutical Co., Ltd. (in collaboration with Merck Research Laboratories) embarked on a program to identify such a molecule.[6] Their efforts culminated in the discovery of J-113397, a novel benzimidazolone derivative.[6][7] The initial racemic mixture was synthesized and subsequently resolved to identify the active (S,S)-enantiomer, which exhibited superior potency and selectivity.[5] The synthesis of J-113397 involves a multi-step process starting from commercially available cyclooctanone (B32682) and ethyl-4-oxo-piperidine-3-carboxylate.[5] A key step in its synthesis is the coupling reaction of 2-fluorobenzene with 4-amino-ethoxycarbonylpiperidine.[5] The absolute configuration of the active enantiomer was determined to be (3R,4R) by X-ray crystallography of its D-tartaric salt.[5] The discovery of J-113397 provided the scientific community with an invaluable pharmacological tool to explore the therapeutic potential of antagonizing the NOP receptor, with implications for pain, mood disorders, and substance abuse.[1][4]

Pharmacological Profile

This compound is a competitive antagonist at the NOP receptor.[1][4] It exhibits high affinity for the human and mouse NOP receptors with significantly lower affinity for the classical opioid receptors (mu, delta, and kappa), demonstrating its high selectivity.[1] Functional assays have confirmed that J-113397 is a pure antagonist, devoid of any intrinsic agonist activity.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |

| NOP (ORL-1) | Human (cloned) | CHO cells | [125I][Tyr14]nociceptin | 1.8 | [1] |

| NOP (ORL-1) | Mouse | Brain | [125I][Tyr14]nociceptin | 1.1 | [1] |

| Mu-opioid | Human | CHO cells | [3H]DAMGO | 1000 | [1] |

| Delta-opioid | Human | CHO cells | [3H]DPDPE | >10,000 | [1] |

| Kappa-opioid | Human | CHO cells | [3H]U-69593 | 640 | [1] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Cell Line/Tissue | Agonist | IC50 (nM) | pA2 | Reference |

| [35S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | 5.3 | - | [1] |

| [35S]GTPγS Binding | Mouse Brain | Nociceptin/Orphanin FQ | 7.6 | - | [8] |

| cAMP Accumulation | CHO-hOP4 cells | Nociceptin | - | 7.52 | [4] |

| Mouse Colon Contraction | Mouse Colon | Nociceptin | - | 8.07 | [4] |

| Mouse Vas Deferens | Mouse Vas Deferens | Nociceptin | - | 7.85 | [4] |

| Guinea Pig Ileum | Guinea Pig Ileum | Nociceptin | - | 7.75 | [4] |

| Rat Vas Deferens | Rat Vas Deferens | Nociceptin | - | 7.77 | [4] |

| Inwardly Rectifying K+ Channel Activation | Rat Periaqueductal Gray Slices | Nociceptin/Orphanin FQ | - | 8.37 | [9] |

Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2] Agonist binding to the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][9] this compound, as a competitive antagonist, blocks the binding of N/OFQ to the NOP receptor, thereby preventing these downstream signaling events.

NOP Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) to 80-90% confluency.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Wash the resulting membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer, determine the protein concentration using a Bradford assay, and store at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of this compound, 50 µL of [125I][Tyr14]nociceptin (final concentration ~0.1 nM), and 150 µL of the membrane preparation (20-40 µg of protein).

-

For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of 1 µM unlabeled nociceptin/orphanin FQ.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of this compound, 20 µL of nociceptin/orphanin FQ (final concentration at its EC80), and 100 µL of the membrane preparation (10-20 µg of protein) in assay buffer containing 10 µM GDP.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/C filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the basal binding (in the absence of agonist) from the total binding.

-

Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Tail-Flick Test

This assay assesses the in vivo efficacy of this compound in blocking N/OFQ-induced hyperalgesia.

-

Animals: Male ICR mice (20-25 g).

-

Procedure:

-

Administer this compound subcutaneously (s.c.) at various doses.

-

After 30 minutes, administer nociceptin/orphanin FQ (e.g., 1 nmol) intracerebroventricularly (i.c.v.).

-

Measure the tail-flick latency at various time points post-N/OFQ injection using a tail-flick analgesia meter. A radiant heat source is focused on the ventral surface of the tail, and the time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

-

Data Analysis:

-

Compare the tail-flick latencies of the J-113397-treated groups with the vehicle-treated control group.

-

Determine the dose-dependent inhibition of N/OFQ-induced hyperalgesia.

-

Conclusion

The discovery of this compound was a landmark achievement in opioid pharmacology, providing the first potent and selective tool to probe the NOP receptor system.[1] Its well-characterized pharmacological profile, established through a battery of in vitro and in vivo assays, has been instrumental in advancing our understanding of the diverse physiological and pathophysiological roles of nociceptin/orphanin FQ. This technical guide has provided a detailed overview of the history, pharmacology, and key experimental methodologies associated with this compound, serving as a valuable resource for the scientific community engaged in the ongoing exploration of the NOP receptor as a therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. giffordbioscience.com [giffordbioscience.com]

(S,S)-J-113397 in the Landscape of NOP Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of (S,S)-J-113397, a selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This compound was the first potent, non-peptidyl antagonist developed for this receptor and has been a critical tool in understanding the physiological roles of the N/OFQ system.[1][2][3] This document offers a comparative overview of this compound against other notable NOP receptor antagonists, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of In Vitro and In Vivo Data

The following tables summarize the quantitative data for this compound and other selected NOP receptor antagonists, providing a clear comparison of their binding affinities and functional potencies.

Table 1: NOP Receptor Binding Affinity and Functional Antagonism

| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50/pA2/pKB) | Selectivity over other Opioid Receptors | In Vivo Efficacy (Example) |

| This compound | 1.8 (human)[2][4][5], 1.1 (mouse)[2][4] | IC50: 5.3 nM ([35S]GTPγS)[4][5], pA2: 7.4-8.2[1] | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[1] | Dose-dependently inhibits N/OFQ-induced hyperalgesia in mouse tail-flick test[4] |

| SB-612111 | 0.33 (human)[1] | pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)[1] | High (>150-fold over classical opioid receptors)[1] | Attenuates morphine-induced reward[1] |

| UFP-101 | - | pA2: 8.5-9.4[1] | Selective peptide antagonist | Antinociceptive effect in mice[1] |

| [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ | - | Partial agonist/antagonist activity[6] | - | Complex in vivo profile |

| Naloxone Benzoylhydrazone (NalBzoH) | - | Antagonist at NOP, but agonist at other opioid receptors[6] | Low | Mixed activity profile |

Table 2: Binding Affinity (Ki) of this compound Across Different Systems

| Receptor/Tissue | Species | Ki (nM) | Reference |

| Cloned ORL1 | Human | 1.8 | [2][4] |

| ORL1 | Mouse Brain | 1.1 | [2][4] |

| μ-opioid receptor | Human | 1000 | [4][5] |

| δ-opioid receptor | Human | >10,000 | [4][5] |

| κ-opioid receptor | Human | 640 | [4][5] |

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. NOP receptor antagonists, such as this compound, competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream signaling events.[1][4]

Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] The receptor's activation also leads to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of inwardly rectifying potassium channels, which results in neuronal hyperpolarization.[9][10] Furthermore, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.[7]

NOP Receptor Signaling Pathway

Experimental Protocols

The characterization of NOP receptor antagonists like this compound involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.[3]

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor.[3]

-

Assay Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of a compound as an agonist or antagonist at the NOP receptor.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

-

Assay Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist (e.g., N/OFQ), and varying concentrations of the test antagonist.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured following separation by filtration.

-

Data Analysis: For an antagonist, the ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and an IC50 value is determined.[6][11] A Schild plot analysis can be performed to determine if the antagonism is competitive.[4][6]

Typical Experimental Workflow

Conclusion

This compound remains a cornerstone tool for investigating the NOP receptor system due to its well-characterized potency and selectivity.[1][4] A comparative analysis reveals that while newer antagonists like SB-612111 may exhibit higher binding affinities, the pharmacological profile of this compound has been extensively validated across a range of in vitro and in vivo models.[1] The choice of a specific NOP antagonist for research or drug development will depend on the desired pharmacokinetic and pharmacodynamic properties for the intended application. This guide provides the foundational data and methodologies to aid in the informed selection and application of these critical research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 8. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: (S,S)-J-113397 GTPγS Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, mood, and reward pathways.[1] Unlike classical opioid receptors, the NOP receptor possesses a distinct pharmacology.[2] (S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist for the NOP receptor, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[3][4]

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key initial step in the signaling cascade of most GPCRs.[5][6] Agonist binding to a GPCR facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a quantifiable measure of receptor activation.[5][6] This application note provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the inhibitory activity of this compound at the NOP receptor.

NOP Receptor Signaling Pathway

Upon activation by its endogenous ligand N/OFQ, the NOP receptor couples to inhibitory G proteins (Gαi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.[1][7] The receptor can also signal through mitogen-activated protein kinase (MAPK) pathways.[1][2] this compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby inhibiting these downstream signaling events.[1]

Figure 1: NOP Receptor Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the in vitro binding affinity and functional antagonist potency of this compound.

| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) in [³⁵S]GTPγS Assay | Selectivity over other Opioid Receptors |

| This compound | 1.8 (human), 1.1 (mouse)[3][4] | 5.3[3] | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[3][4] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is designed to determine the inhibitory effect of this compound on N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the NOP receptor.

Materials and Reagents

-

Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-ORL1)[3]

-

This compound

-

Nociceptin/Orphanin FQ (N/OFQ)

-

[³⁵S]GTPγS (specific activity ~1000-1250 Ci/mmol)

-

Unlabeled GTPγS

-

Guanosine diphosphate (GDP)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Scintillation fluid

-

96-well filter plates (e.g., GF/B or GF/C)

-

Cell harvester

-

Scintillation counter

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).[1]

-

Prepare a stock solution of N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [³⁵S]GTPγS binding.[1]

-

Prepare a 10 mM stock solution of unlabeled GTPγS for determining non-specific binding.[1]

-

Prepare a 1 mM stock solution of GDP.[1]

-

Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.[1]

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following components in the specified order:

-

For determining basal binding , omit both N/OFQ and this compound.[1]

-

For determining total agonist-stimulated binding , omit this compound.

-

For determining non-specific binding , add unlabeled GTPγS to a final concentration of 10 µM in the presence of N/OFQ.[1]

-

-

Initiation and Incubation:

-

Termination and Filtration:

-

Quantification:

Data Analysis

-

Calculate the specific binding of [³⁵S]GTPγS stimulated by N/OFQ by subtracting the non-specific binding from the total binding.

-

Plot the percentage of inhibition of N/OFQ-stimulated specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the N/OFQ-stimulated specific binding) by non-linear regression analysis using a sigmoidal dose-response curve.

Figure 2: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

The [³⁵S]GTPγS binding assay is a robust and direct method for characterizing the functional activity of antagonists at the NOP receptor. This compound serves as a highly selective and potent antagonist, making it an essential research tool.[3][4] This application note provides a comprehensive protocol that will enable researchers to effectively assess the inhibitory properties of this compound and other novel compounds targeting this important therapeutic receptor.

References